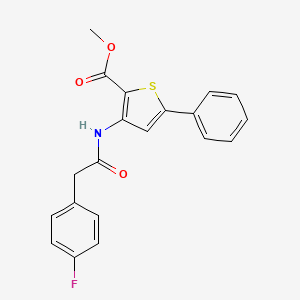

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, an acetamido group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur sources like Lawesson’s reagent or phosphorus pentasulfide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.

Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The acetamido group may facilitate interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 3-(2-(4-bromophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 3-(2-(4-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate imparts unique electronic properties, such as increased electronegativity and potential for strong interactions with biological targets. This makes it distinct from its analogs with different substituents.

Biological Activity

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C20H16FNO5S2

- Molecular Weight : 433.5 g/mol

- Functional Groups : Methyl ester, acetamido group, thiophene ring, and a fluorinated phenyl group.

These features contribute to its unique electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction.

- Introduction of the Acetamido Group : Acylation reactions using acetic anhydride or acetyl chloride.

- Phenyl Substitution : Electrophilic aromatic substitution reactions are used to introduce the phenyl group.

- Esterification : The carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, fluorinated derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves metabolic activation leading to DNA adduct formation, which is critical for their cytotoxic effects .

The biological activity of this compound may be attributed to:

- Metabolic Activation : Similar compounds have been shown to be metabolized by cytochrome P450 enzymes, leading to reactive species that bind to cellular macromolecules .

- Induction of Apoptosis : Studies on related compounds suggest that they can induce apoptosis in cancer cells through various signaling pathways .

Case Studies and Research Findings

-

Cell Line Studies : In vitro studies have demonstrated that related thiophene derivatives exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating their potential as therapeutic agents .

Compound Cell Line IC50 (μM) Compound A MCF-7 (Breast Cancer) 7.4 Compound B U87 (Glioblastoma) 45.2 - Animal Models : In vivo studies using tumor-bearing mice have shown that these compounds can significantly suppress tumor growth, further supporting their potential as anticancer agents .

- Fluorinated Compounds Comparison : Fluorinated benzothiazoles have been compared with non-fluorinated analogs, revealing enhanced antiproliferative activity due to improved metabolic stability and binding affinity to target proteins .

Properties

IUPAC Name |

methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S/c1-25-20(24)19-16(12-17(26-19)14-5-3-2-4-6-14)22-18(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERCJPLRYAXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.